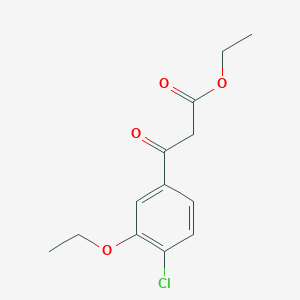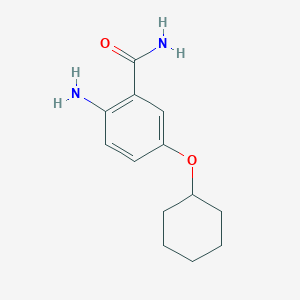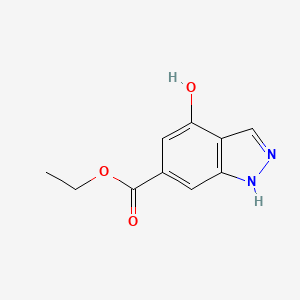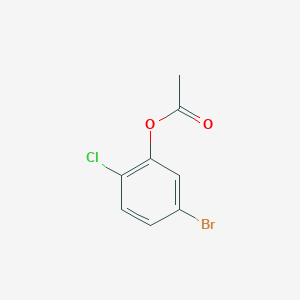![molecular formula C9H16N2O18P4 B12077153 [[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B12077153.png)
[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[5-(2,4-Dioxopirimidin-1-il)-3,4-dihidroxi oxolan-2-il]metoxi-hidroxifosforil] [hidroxi(fosfonooxi)fosforil] fosfato de hidrógeno es un compuesto orgánico complejo con relevancia bioquímica significativa
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [[5-(2,4-Dioxopirimidin-1-il)-3,4-dihidroxi oxolan-2-il]metoxi-hidroxifosforil] [hidroxi(fosfonooxi)fosforil] fosfato de hidrógeno implica múltiples pasos. Un método común incluye la reacción enzimática usando UDP-xilosa sintasa de Arabidopsis thaliana, nicotinamida adenina dinucleótido en tampón de fosfato acuoso a 25 °C y pH 8. La reacción se lleva a cabo típicamente durante 8 horas .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. el método de síntesis enzimático mencionado anteriormente se puede escalar para aplicaciones industriales, asegurando la pureza y el rendimiento requeridos para la investigación y los fines comerciales.
Análisis De Reacciones Químicas
Tipos de reacciones
[[5-(2,4-Dioxopirimidin-1-il)-3,4-dihidroxi oxolan-2-il]metoxi-hidroxifosforil] [hidroxi(fosfonooxi)fosforil] fosfato de hidrógeno experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a diferentes productos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones varían según la reacción y el producto deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados fosforilados, mientras que la reducción puede conducir a compuestos desfosforilados.
Aplicaciones Científicas De Investigación
Química
En química, [[5-(2,4-Dioxopirimidin-1-il)-3,4-dihidroxi oxolan-2-il]metoxi-hidroxifosforil] [hidroxi(fosfonooxi)fosforil] fosfato de hidrógeno se utiliza como precursor en la síntesis de varios nucleótidos y análogos de nucleótidos .
Biología
En la investigación biológica, este compuesto es esencial para estudiar las vías metabólicas y las funciones enzimáticas. Sirve como sustrato para diversas reacciones enzimáticas, lo que ayuda a los investigadores a comprender los mecanismos de los procesos bioquímicos .
Medicina
Su papel en la síntesis de nucleótidos lo convierte en un objetivo valioso para el desarrollo de fármacos antivirales y anticancerígenos .
Industria
En el sector industrial, [[5-(2,4-Dioxopirimidin-1-il)-3,4-dihidroxi oxolan-2-il]metoxi-hidroxifosforil] [hidroxi(fosfonooxi)fosforil] fosfato de hidrógeno se utiliza en la producción de reactivos bioquímicos y herramientas de diagnóstico .
Mecanismo De Acción
El mecanismo de acción de [[5-(2,4-Dioxopirimidin-1-il)-3,4-dihidroxi oxolan-2-il]metoxi-hidroxifosforil] [hidroxi(fosfonooxi)fosforil] fosfato de hidrógeno implica su interacción con enzimas específicas y objetivos moleculares. Actúa como sustrato para enzimas involucradas en la síntesis de nucleótidos, influyendo en diversas vías bioquímicas. Los objetivos moleculares incluyen enzimas como la UDP-xilosa sintasa, que cataliza la formación de UDP-xilosa a partir de UDP-glucosa .
Comparación Con Compuestos Similares
Compuestos similares
- UDP-glucosa
- UDP-galactosa
- UDP-arabinosa
Singularidad
[[5-(2,4-Dioxopirimidin-1-il)-3,4-dihidroxi oxolan-2-il]metoxi-hidroxifosforil] [hidroxi(fosfonooxi)fosforil] fosfato de hidrógeno es único debido a su estructura y grupos funcionales específicos, que confieren propiedades bioquímicas distintas. A diferencia de compuestos similares, tiene una combinación única de grupos hidroxilo y fosforilo, lo que lo convierte en un sustrato versátil para diversas reacciones enzimáticas .
Propiedades
IUPAC Name |
[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O18P4/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(26-8)3-25-31(19,20)28-33(23,24)29-32(21,22)27-30(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,23,24)(H,10,12,15)(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVYRQFJZOKNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O18P4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[3-hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12077126.png)


![4-Fluoro-N-isopropyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12077136.png)
![N,N'-Ethylenebis[N-metylpropane-1,3-diamine]](/img/structure/B12077142.png)

